{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747197
InChI: InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

CAS No.:

Cat. No.: VC17747197

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol
Standard InChI InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3
Standard InChI Key ASAZNCKCTWPAFP-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(CC1)CCC(O2)CO

Introduction

Chemical Structure and Physicochemical Properties

The defining feature of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is its spirocyclic architecture, where two non-adjacent cyclic systems—a cyclopentane and an oxolane—share a single spiro carbon atom. This configuration imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions. The hydroxymethyl group at position 2 further enhances polarity and hydrogen-bonding capacity, making the compound amenable to derivatization.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}
Molecular Weight184.27 g/mol
IUPAC Name(8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol
Standard InChIInChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12

Discrepancies in reported molecular weights (e.g., 170.25 g/mol in one source) likely stem from typographical errors, as the formula C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2} consistently aligns with the 184.27 g/mol calculation.

Synthesis and Reaction Mechanisms

Prins/Pinacol Cascade Reaction

The primary synthesis route involves a Lewis acid-catalyzed Prins/pinacol cascade reaction, which constructs the spirocyclic framework in a single step. Starting with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, the reaction proceeds through:

  • Prins Cyclization: Acid-catalyzed formation of an oxocarbenium ion intermediate.

  • Pinacol Rearrangement: [1,2]-Shift of a hydroxyl group to stabilize the carbocation, forming the spiro center.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–100°CMaximizes ring closure
CatalystBF₃·OEt₂Enhances electrophilicity
SolventDichloromethaneStabilizes intermediates
Reaction Time12–24 hoursEnsures completion

Yields typically range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic core mimics natural product scaffolds, enabling:

  • Enzyme Inhibition: Preliminary studies suggest affinity for cytochrome P450 isoforms, potentially modulating drug metabolism.

  • Receptor Binding: The hydroxymethyl group may engage in hydrogen bonding with G-protein-coupled receptors (GPCRs), though specific targets remain under investigation.

Material Science

Spirocyclic ethers exhibit low dielectric constants and high thermal stability, making them candidates for:

  • Polymer Additives: Enhancing flexibility in polycarbonates.

  • Liquid Crystals: Modifying mesophase behavior through steric bulk.

Comparative Analysis with Related Spirocyclic Compounds

Table 3: Structural and Functional Comparisons

Compound NameMolecular FormulaKey Differences
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanolC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}Enhanced steric hindrance reduces metabolic clearance
{8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl}methanolC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}Increased lipophilicity improves blood-brain barrier penetration
1-Oxaspiro[4.5]decan-2-ylmethanolC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}Lacks methyl group, lowering thermal stability

The 8-methyl derivative balances steric effects and polarity, offering optimal solubility (LogP ≈ 2.1) for pharmaceutical applications.

Future Perspectives and Challenges

  • Synthetic Innovation: Adapting photoredox methods could enable enantioselective synthesis, addressing current racemic mixtures.

  • Biological Screening: High-throughput assays are needed to identify specific therapeutic targets, particularly in oncology and neurology.

  • Computational Modeling: Density functional theory (DFT) studies may predict regioselectivity in derivatization reactions.

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